2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one
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Overview
Description
2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound containing selenium.
Preparation Methods
The synthesis of 2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . This multistep protocol provides insight into the Dimroth rearrangement in both acidic and basic media, leading to the formation of selenazolotriazolopyrimidines .
Chemical Reactions Analysis
2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the chlorophenyl ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, selenium-containing compounds are known to exhibit insulin-mimetic activity and protect biomembranes from oxidative damage .
Comparison with Similar Compounds
2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other selenium-containing heterocycles, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its biological activities and used in similar research applications.
Selenazolotriazolopyrimidines: These compounds share a similar selenium-containing heterocyclic structure and exhibit diverse biological activities.
Thiazolo[4,5-b]pyridin-2(3H)-one derivatives: These compounds are structurally related and have been studied for their cytotoxicity and potential therapeutic applications.
2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of a selenazole ring with a chlorophenyl group, which may confer distinct biological properties and reactivity.
Properties
Molecular Formula |
C12H10ClN3OSe |
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Molecular Weight |
326.65 g/mol |
IUPAC Name |
2-amino-7-(3-chlorophenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H10ClN3OSe/c13-7-3-1-2-6(4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17) |
InChI Key |
HHKOOBDNRQJIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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